molecular formula C11H11BO2S B3028733 5-(4-Methylphenyl)thiophene-2-boronic acid CAS No. 296768-49-5

5-(4-Methylphenyl)thiophene-2-boronic acid

Cat. No.: B3028733
CAS No.: 296768-49-5
M. Wt: 218.08
InChI Key: VIQKTJYFEPBJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methylphenyl)thiophene-2-boronic acid is an organoboron compound that features a thiophene ring substituted with a boronic acid group and a 4-methylphenyl group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)thiophene-2-boronic acid typically involves the palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction is performed under mild conditions, making it highly functional group tolerant . The general procedure involves the reaction of 5-bromo-2-thiopheneboronic acid with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or alcoholic solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methylphenyl)thiophene-2-boronic acid is unique due to the presence of both a thiophene ring and a 4-methylphenyl group, which provides distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules where specific reactivity and selectivity are required .

Properties

IUPAC Name

[5-(4-methylphenyl)thiophen-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO2S/c1-8-2-4-9(5-3-8)10-6-7-11(15-10)12(13)14/h2-7,13-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQKTJYFEPBJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C2=CC=C(C=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694394
Record name [5-(4-Methylphenyl)thiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296768-49-5
Record name [5-(4-Methylphenyl)thiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methylphenyl)thiophene-2-boronic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Methylphenyl)thiophene-2-boronic acid
Reactant of Route 3
Reactant of Route 3
5-(4-Methylphenyl)thiophene-2-boronic acid
Reactant of Route 4
5-(4-Methylphenyl)thiophene-2-boronic acid
Reactant of Route 5
Reactant of Route 5
5-(4-Methylphenyl)thiophene-2-boronic acid
Reactant of Route 6
Reactant of Route 6
5-(4-Methylphenyl)thiophene-2-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.